molecular formula C19H17F3N6O B2897374 (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034264-21-4

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2897374
CAS RN: 2034264-21-4
M. Wt: 402.381
InChI Key: XWKCQENIUJFCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by reacting 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours . After the reaction, the solvent was removed, water was added to the residue, and the precipitate was filtered off and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . This technique provides detailed information about the atomic coordinates and displacement parameters of the atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a compound with a similar structure was found to undergo a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of a new compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the crystal structure, including the atomic coordinates and displacement parameters, was determined using X-ray crystallography .

Scientific Research Applications

Metabolic and Pharmacokinetic Studies

A comprehensive study on the metabolism, excretion, and pharmacokinetics of a compound closely related to (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone, specifically a dipeptidyl peptidase IV inhibitor, was conducted. The investigation covered the compound's disposition in rats, dogs, and humans, revealing that the primary route of metabolism involved hydroxylation at the pyrimidine ring, among other pathways. This study provides valuable insights into the metabolism and elimination processes of related compounds, which is crucial for their development as therapeutic agents (Sharma et al., 2012).

Potential in Diabetes Treatment

Another study focused on the synthesis and evaluation of a series of compounds as inhibitors of dipeptidyl peptidase IV, highlighting their potential in treating type 2 diabetes. Among these, a specific compound demonstrated potent and selective inhibitory activity, indicating the potential utility of related chemical structures in developing new diabetes treatments (Ammirati et al., 2009).

Antimicrobial Applications

Research into the synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials uncovered compounds with more potent activity than ofloxacin against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This discovery suggests the potential of similar compounds for use in treating bacterial infections resistant to conventional antibiotics (Inoue et al., 1994).

Antifungal and Antibacterial Agents

A novel series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. The study highlights the antimicrobial potential of compounds within this chemical class, offering a basis for further exploration of their use in combating infectious diseases (Patel et al., 2012).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with similar compounds are typically assessed during the drug development process. For instance, Flumatinib, a compound with a similar structure, is currently in Phase I clinical trials for the treatment of chronic myelogenous leukemia (CML) .

Future Directions

The future directions for the research on similar compounds could involve further studies on their structure-activity relationship, as well as their potential applications in the treatment of various diseases .

properties

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c1-12-24-16(19(20,21)22)10-17(25-12)27-6-8-28(9-7-27)18(29)15-11-23-13-4-2-3-5-14(13)26-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKCQENIUJFCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.